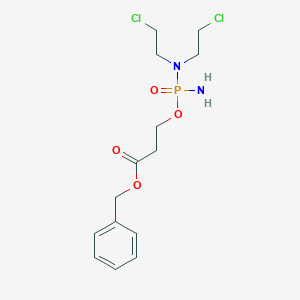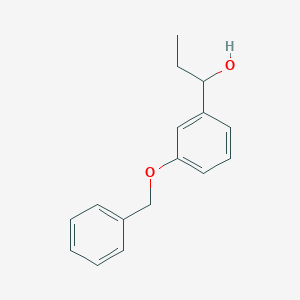
4'-Hydroxywogonin
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4'-Hydroxywogonin and similar compounds has been explored in microbial systems. One study demonstrated the reassembly of a biosynthetic pathway in Pichia pastoris, allowing the production of 4'-deoxyflavones like baicalein, oroxylin A, and wogonin, which are structurally related to 4'-Hydroxywogonin (Qian et al., 2022). This indicates the potential for microbial synthesis of 4'-Hydroxywogonin.
Molecular Structure Analysis
The molecular structure of 4'-Hydroxywogonin, like other flavonoids, includes a phenolic structure which is crucial for its biological activity. Studies have focused on the structural optimization of similar compounds to enhance their biological efficacy, suggesting that the specific arrangement of hydroxyl groups plays a significant role in the compound's activity (Dimić et al., 2022).
Chemical Reactions and Properties
4'-Hydroxywogonin participates in various biochemical reactions, especially those involving anti-inflammatory and anti-cancer activities. For instance, it has been shown to suppress inflammatory responses by inhibiting the TAK1/IKK/NF-κB signaling pathway and reducing the production of pro-inflammatory cytokines and reactive oxygen species (Fan et al., 2017).
Physical Properties Analysis
While specific studies on the physical properties of 4'-Hydroxywogonin were not found, flavonoids typically exhibit low solubility in water, which can be crucial for their bioavailability and biological effects. The physical properties such as solubility, melting point, and stability are essential for the formulation and application of these compounds in biological systems.
Chemical Properties Analysis
The chemical properties of 4'-Hydroxywogonin, including reactivity with biological molecules, are central to its biological effects. Its ability to modulate signaling pathways, induce apoptosis in cancer cells, and act as an antioxidant highlights its diverse chemical interactions within biological systems (Li et al., 2018).
Aplicaciones Científicas De Investigación
Anti-Inflammatory Effects
4'-Hydroxywogonin (4'-HW), a flavonoid, demonstrates significant anti-inflammatory properties. In a study by (Fan et al., 2017), it was found to reduce the expression of COX-2 and iNOS, as well as their products PGE2 and NO, in LPS-stimulated macrophages. This effect is due to the inhibition of TAK1/IKK/NF-κB and MAPKs/PI3/AKT signaling pathways, showing potential as an anti-inflammatory agent.
Anti-Tumor Properties
Research indicates that 4'-HW has anti-tumor effects. (Li et al., 2018) found that 4'-HW inhibits the proliferation of human acute lymphoblastic leukemia cells and induces apoptosis. It down-regulates the expression of C-MYC and BCL-2, and up-regulates cleaved caspase 3 expression, revealing its mechanism in combating tumor cells.
Anti-Angiogenic Effects in Cancer
4'-HW shows promise in inhibiting angiogenesis in colorectal cancer (CRC). As per (Sun et al., 2018), it reduces the viability of CRC cells and decreases the mRNA and protein expression of VEGF-A, a pro-angiogenic cytokine. This is achieved by disrupting the PI3K/AKT pathway, highlighting its potential as an anticancer agent targeting angiogenesis.
Role in Plant Defense
4'-HW also plays a role in plant defense mechanisms. A study by (Castillo et al., 2013) discovered that while 4'-HW did not exhibit significant activity against agricultural pests like aphids, its presence in plant extracts indicates a potential role in plant defense strategies.
Neuroprotective Effects
In the context of neuroprotection, (Jing et al., 2021) studied norwogonin, a compound structurally similar to 4'-HW, and found it effective against oxidative stress and apoptosis in PC12 cells. This suggests that 4'-HW may have similar neuroprotective properties, although direct studies on 4'-HW are needed for confirmation.
Biosynthesis and Extraction
Advancements in biosynthesis and extraction of 4'-HW and related compounds are significant. (Qian et al., 2022) report on the reassembly of the S. baicalensis 4'-deoxyflavone biosynthetic pathway in yeast, which allows for higher yields and more efficient production of these compounds.
Mecanismo De Acción
Target of Action
4’-Hydroxywogonin is a flavonoid that has been isolated from various plants . It primarily targets the TAK1/IKK/NF-κB, MAPKs, and PI3/AKT signaling pathways . These pathways play crucial roles in inflammation, cell proliferation, and apoptosis .
Mode of Action
4’-Hydroxywogonin interacts with its targets by inhibiting their activity. It blocks the interaction of TAK1 and TAB1 in LPS-stimulated RAW 264.7 macrophages, resulting in an inhibition of the TAK1/IKK/NF-κB signaling pathway . It also reduces the phosphorylation of MAPKs and PI3/Akt signaling pathways in LPS-stimulated RAW 264.7 macrophages .
Biochemical Pathways
The inhibition of the TAK1/IKK/NF-κB, MAPKs, and PI3/AKT signaling pathways by 4’-Hydroxywogonin leads to a reduction in the expression levels of COX-2 and iNOS as well as their products, prostaglandin E2 (PGE2) and nitric oxide (NO) respectively, in LPS-stimulated RAW 264.7 macrophages . It also suppresses LPS-induced pro-inflammatory cytokines at mRNA and protein levels .
Result of Action
The action of 4’-Hydroxywogonin results in a potent reduction in the inflammatory responses in LPS-stimulated RAW 264.7 macrophages . It also exhibits a protective effect against LPS-induced acute lung injury in mice . Furthermore, it inhibits cell proliferation and induces apoptosis .
Action Environment
The action of 4’-Hydroxywogonin can be influenced by environmental factors such as the presence of microorganisms. In a study, thirty-six microorganisms were tested in screening studies, and the most efficient were used in enlarged scale transformations to determine the metabolism of this xenobiotic .
Safety and Hazards
Propiedades
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-15-12(20)6-10(18)14-11(19)7-13(22-16(14)15)8-2-4-9(17)5-3-8/h2-7,17-18,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZZJTAJYYSQKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205713 | |
| Record name | 5,7,4'-Trihydroxy-8-methoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Hydroxywogonin | |
CAS RN |
57096-02-3 | |
| Record name | 5,7,4'-Trihydroxy-8-methoxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057096023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7,4'-Trihydroxy-8-methoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary mechanisms of action of 4'-Hydroxywogonin?
A1: 4'-Hydroxywogonin (4'-HW) exerts its anti-inflammatory effects primarily through the inhibition of several key signaling pathways. In vitro studies utilizing LPS-stimulated RAW 264.7 macrophages demonstrate that 4'-HW suppresses the activation of the TAK1/IKK/NF-κB signaling pathway by blocking the interaction between TAK1 and TAB1 []. Additionally, 4'-HW reduces the phosphorylation of proteins involved in the MAPK and PI3/Akt signaling pathways []. Furthermore, 4'-HW effectively decreases intracellular reactive oxygen species (ROS) levels [].
Q2: Does 4'-Hydroxywogonin exhibit anti-tumor activity?
A2: Yes, in vitro studies indicate that 4'-Hydroxywogonin possesses anti-tumor activity against various human tumor cell lines. Notably, 4'-HW demonstrates a positive effect in inhibiting the growth of five different human tumor cell lines, with IC50 values ranging from 8.3 to 38.4 μg/mL []. Further research has shown its ability to inhibit colorectal cancer angiogenesis by disrupting the PI3K/AKT signaling pathway [].
Q3: What is the impact of 4'-Hydroxywogonin on acute lung injury?
A3: 4'-HW shows promise as a potential therapeutic agent for acute lung injury (ALI). In vivo studies demonstrate that 4'-HW provides significant protection against LPS-induced ALI in mice []. This protective effect is attributed to its anti-inflammatory properties, particularly its ability to suppress pro-inflammatory cytokine production and inhibit key inflammatory signaling pathways [].
Q4: How does 4'-Hydroxywogonin affect human acute lymphoblastic leukemia cells?
A4: 4'-HW demonstrates significant anti-tumor activity against human acute lymphoblastic leukemia cells. In vitro studies using SUP-B15 and Jurkat cells reveal that 4'-HW inhibits cell proliferation and induces apoptosis in a dose-dependent manner []. Mechanistically, 4'-HW downregulates the expression of C-MYC and BCL-2, both of which are involved in cell proliferation and survival. Conversely, 4'-HW upregulates the expression of cleaved caspase-3, an executioner caspase crucial for apoptosis [].
Q5: From which natural sources can 4'-Hydroxywogonin be isolated?
A5: 4'-Hydroxywogonin has been successfully isolated from various plant sources. These include Verbena officinalis [, ], Scutellaria barbata [, , ], Erigeron acer [], Gardenia lucida (Dikamali gum) [, ], and Acroptilon repens [].
Q6: Are there any studies on the biotransformation of 4'-Hydroxywogonin?
A6: Research indicates that 4'-Hydroxywogonin can be produced through the biotransformation of wogonin. A study explored the use of 36 different microorganisms for this purpose []. Notably, 4'-HW was identified as a major phase I metabolite of wogonin in this study. This finding is significant as 4'-HW is a relatively rare flavonoid with demonstrated anticancer activity [].
Q7: Can you describe the chemical structure of 4'-Hydroxywogonin?
A7: 4'-Hydroxywogonin is a flavone, a class of flavonoids. Its structure consists of a benzopyran moiety (two benzene rings linked through an oxygen-containing pyran ring) with a hydroxyl group at the 4' position on the B ring and a methoxy group at the 8 position on the A ring.
Q8: Is there a standardized method for identifying and quantifying 4'-Hydroxywogonin in plant materials?
A8: High-performance liquid chromatography coupled with a photodiode array detector (HPLC-DAD) has been successfully employed for both fingerprint analysis and quantitative determination of 4'-Hydroxywogonin, alongside other bioactive compounds, in Scutellaria barbata []. Similarly, HPLC-UV methods have been developed for fingerprint analysis and quantification of 4'-HW in Phyla nodiflora []. These methods offer good linearity, precision, and accuracy, making them suitable for quality control purposes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide](/img/structure/B30882.png)
![(S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B30883.png)










